N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide
Description
N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide is a synthetic diamide derivative with a core ethanediamide (oxalamide) structure. Its molecular architecture features two amide groups derived from oxalic acid, substituted at both nitrogen atoms: one with a 3,4-difluorophenyl aromatic ring and the other with a 2,2-dimethoxyethyl aliphatic chain. This compound is hypothesized to exhibit enhanced solubility compared to purely aromatic analogs due to its ether and methoxy functionalities.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-7-3-4-8(13)9(14)5-7/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWFZQGRKCRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related molecules (Table 1):
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents on Amide Nitrogen | Molecular Weight (g/mol) | Melting Point (K) | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-difluorophenyl, 2,2-dimethoxyethyl | ~326.3* | Not reported | Ethanediamide core; polar dimethoxyethyl group; fluorine-enhanced stability |
| N-(3,4-Difluorophenyl)-2,2-diphenylacetamide | 3,4-difluorophenyl, diphenyl | ~383.4 | 403–405 | Acetamide core; hydrophobic diphenyl groups; strong C–H···π interactions |
| N-(3,4-Difluorophenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]ethanediamide | 3,4-difluorophenyl, dimethylamino-thienyl ethyl | ~395.4 | Not reported | Ethanediamide core; thienyl (aromatic) and dimethylamino (basic) substituents |
*Calculated based on molecular formula C₁₃H₁₄F₂N₂O₄.
Key Observations:
Core Structure:
- The target compound’s ethanediamide core provides two amide groups, enabling more hydrogen-bonding sites than the single-amide acetamide analog . This may enhance solubility or crystallinity.
- In contrast, N-(3,4-Difluorophenyl)-2,2-diphenylacetamide () has a rigid diphenylacetamide structure, favoring hydrophobic interactions and crystalline packing via C–H···π bonds .
Substituent Impact: The 2,2-dimethoxyethyl group in the target compound introduces polar ether oxygen atoms, likely improving aqueous solubility compared to the diphenyl or thienyl groups in analogs . The dimethylamino-thienyl substituent in the ethanediamide analog () combines aromatic (thienyl) and basic (dimethylamino) functionalities, which may influence receptor binding or catalytic activity in coordination chemistry .
Fluorine Effects:
- All compared compounds share the 3,4-difluorophenyl group, which enhances lipophilicity and metabolic stability by reducing cytochrome P450-mediated oxidation. This is a common strategy in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
